molecular formula C12H24N2O4 B15360647 (R)-carisoprodol

(R)-carisoprodol

Cat. No.: B15360647
M. Wt: 260.33 g/mol
InChI Key: OFZCIYFFPZCNJE-GFCCVEGCSA-N
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Description

(R)-Carisoprodol is one of the two enantiomers of carisoprodol, a centrally acting skeletal muscle relaxant. Carisoprodol is chemically designated as N-isopropyl-2-methyl-2-propyl-1,3-propanediol dicarbamate and exists as a racemic mixture of (R)- and (S)-enantiomers in clinical formulations . Its molecular formula is C₁₂H₂₄N₂O₄, with a molecular weight of 260.33 g/mol .

Properties

Molecular Formula

C12H24N2O4

Molecular Weight

260.33 g/mol

IUPAC Name

[(2R)-2-(carbamoyloxymethyl)-2-methylpentyl] N-propan-2-ylcarbamate

InChI

InChI=1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16)/t12-/m1/s1

InChI Key

OFZCIYFFPZCNJE-GFCCVEGCSA-N

Isomeric SMILES

CCC[C@](C)(COC(=O)N)COC(=O)NC(C)C

Canonical SMILES

CCCC(C)(COC(=O)N)COC(=O)NC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Pharmacological Properties:

  • Mechanism of Action : (R)-Carisoprodol is metabolized to meprobamate, a GABAA receptor modulator, which enhances inhibitory neurotransmission. However, carisoprodol itself also directly potentiates GABAA receptor currents in a barbiturate-like manner, independent of its metabolism .
  • Therapeutic Use : Primarily prescribed for acute musculoskeletal pain, with effects lasting 4–6 hours .
  • Metabolism: Hepatic conversion to meprobamate (active metabolite) and other minor metabolites, excreted renally .
  • Adverse Effects : Sedation, dizziness, dependence, and hepatotoxicity due to oxidative stress .

Comparison with Similar Compounds

Meprobamate

Property This compound Meprobamate
Structure Dicarbamate derivative Monocarbamate derivative
GABAA Activity Direct and indirect (via meprobamate) Direct agonist at GABAA receptors
Abuse Potential High (Schedule IV in the U.S. since 2012) High (Schedule IV)
Metabolic Role Prodrug for meprobamate Primary metabolite of carisoprodol
Withdrawal Symptoms Insomnia, tremors, anxiety (similar to meprobamate) Hallucinations, seizures

Key Difference : Carisoprodol’s dual action (direct GABA modulation + metabolism to meprobamate) enhances its abuse liability compared to meprobamate alone .

Barbiturates (e.g., Pentobarbital)

Property This compound Pentobarbital
Receptor Target GABAA (barbiturate-binding site) GABAA (same site)
Direct Gating Potentiates GABA currents at µM doses Strong direct gating at higher doses
Therapeutic Use Muscle relaxation Anesthesia, sedation
Toxicity Hepatotoxicity Respiratory depression, overdose mortality

Key Difference : Carisoprodol exhibits weaker direct gating effects but shares cross-tolerance with barbiturates .

Benzodiazepines (e.g., Chlordiazepoxide)

Property This compound Chlordiazepoxide
Binding Site Transmembrane domain of GABAA α/γ subunit interface
Onset of Action Rapid (30 minutes) Rapid (~1 hour)
Abuse Potential High due to euphoric effects Moderate (Schedule IV)
Withdrawal Similar to barbiturates Prolonged (weeks), severe anxiety

Key Difference : Carisoprodol’s barbiturate-like mechanism contrasts with benzodiazepines’ allosteric modulation .

Tramadol

Property This compound Tramadol
Primary Action GABAA modulation μ-opioid agonist + serotonin/norepinephrine reuptake inhibition
Abuse Potential High (Schedule IV) Moderate (Schedule IV)
Combination Effects Synergistic psychotropic effects with tramadol Increased seizure risk
Therapeutic Use Musculoskeletal pain Chronic pain

Key Difference : Tramadol’s opioid activity contrasts with carisoprodol’s GABAergic focus, but both are misused for sedation .

Receptor Binding Affinity (In Vitro)

Compound GABAA Potentiation (EC₅₀) Direct Gating Efficacy
This compound 12 µM Moderate
Meprobamate 25 µM Low
Pentobarbital 5 µM High

Abuse Liability (Preclinical Studies)

Compound Self-Administration (Rodents) Discrimination (vs. Carisoprodol)
This compound Yes Full substitution
Meprobamate Yes Partial substitution
Chlordiazepoxide No Partial substitution

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